(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
This compound belongs to the benzofuran-3-one class, characterized by a dihydrobenzofuran core with a ketone group at position 2. Key structural features include:
- Position 6 substitution: A 4-fluorophenylmethoxy group, contributing electron-withdrawing effects and enhanced lipophilicity.
- Position 2 substitution: A pyridin-4-ylmethylidene group, introducing hydrogen-bonding capability and aromatic π-π interactions.
These substituents distinguish it from analogs and influence its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c22-16-3-1-15(2-4-16)13-25-17-5-6-18-19(12-17)26-20(21(18)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIUYCWOSFBWED-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one, also known by its various identifiers including PubChem CID 134611223, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H18FNO3
Molecular Weight: 351.36 g/mol
IUPAC Name: (2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
The structural features of this compound include a benzofuran core with a pyridine moiety and a fluorophenyl substituent, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to (2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
A study demonstrated that benzofuran derivatives could inhibit the growth of human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901) significantly more than their parent compounds, suggesting enhanced potency due to structural modifications .
Antimicrobial Activity
Compounds containing benzofuran structures have also been reported to possess antimicrobial properties. The presence of the pyridine ring in conjunction with the benzofuran scaffold may enhance the interaction with microbial targets, leading to increased efficacy against bacterial strains.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Specifically, it may exhibit inhibitory effects on enzymes related to cancer metabolism and progression. For example, similar compounds have been noted for their ability to inhibit certain kinases involved in tumor growth .
The biological activity of (2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is believed to involve multiple pathways:
- Apoptosis Induction: The compound may trigger intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: By interfering with cell cycle regulatory proteins, it can halt the proliferation of malignant cells.
- Enzyme Interaction: Its structural components allow for potential interactions with specific enzymes that are crucial for cancer cell survival.
Case Studies and Research Findings
A selection of studies highlights the compound's potential:
Scientific Research Applications
The compound (2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, supported by data tables and case studies.
Molecular Formula
- C : 18
- H : 16
- F : 1
- N : 1
- O : 3
Structural Characteristics
The compound features a benzofuran backbone with specific substitutions that contribute to its biological activity. The presence of the pyridine and fluorophenyl groups enhances its pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to (2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibit significant anticancer properties. The compound acts as a protein kinase inhibitor, targeting pathways involved in cancer cell proliferation.
Case Study: Protein Kinase Inhibition
A study demonstrated that derivatives of this compound showed effective inhibition of c-MET, a receptor tyrosine kinase implicated in various cancers. This inhibition leads to reduced tumor growth in preclinical models, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its structural components allow it to interact with bacterial cell membranes, disrupting their integrity.
Case Study: Antimicrobial Testing
In vitro studies revealed that the compound exhibits activity against several strains of bacteria, including resistant strains. The mechanism of action involves interference with bacterial DNA synthesis, making it a candidate for further exploration in antibiotic development .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It is believed to modulate neuroinflammatory pathways and oxidative stress responses.
Case Study: Neuroprotection in Animal Models
In animal studies, administration of the compound resulted in improved cognitive function and reduced neuronal damage following induced ischemic events. This suggests potential applications in treating neurodegenerative diseases .
Table 1: Biological Activities of (2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Protein kinase inhibition | |
| Antimicrobial | Disruption of bacterial DNA synthesis | |
| Neuroprotective | Modulation of neuroinflammation |
Table 2: Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound A : (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one
- Position 6 : Hydroxy group (–OH) increases polarity but reduces lipophilicity (lower logP).
- Position 2 : 4-Methylbenzylidene group provides steric bulk without significant electronic effects.
- Key Difference : The target compound’s 4-fluorophenylmethoxy group enhances membrane permeability compared to Compound A’s hydrophilic –OH group.
Compound B : (2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
- Position 2 : 3-Fluorophenyl group alters electronic distribution compared to the target’s 4-fluorophenyl moiety.
- Key Difference : The 4-fluorophenyl substitution in the target compound is more common in drug design due to superior metabolic resistance and dipole alignment .
Compound C : Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Position 6 : Methyl acetoxy group (–OCH₂COOCH₃) adds steric hindrance and ester functionality.
- Position 2 : 4-tert-Butylphenyl group increases hydrophobicity (logP ≈ 5.2) but may impede target binding.
- Key Difference : The target compound’s pyridin-4-yl group enables hydrogen-bond acceptor interactions, absent in Compound C’s purely hydrophobic tert-butyl substituent .
Preparation Methods
Pd-Catalyzed Cyclization of ortho-Hydroxyacetophenone Derivatives
Building on methodologies from, the benzofuranone core was synthesized via palladium-catalyzed coupling of 2,4-dihydroxy-5-iodoacetophenone with terminal alkynes.
Procedure :
-
Charge a flask with 2,4-dihydroxy-5-iodoacetophenone (1.80 mmol), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and K₂CO₃ (1.2 eq) in DMF/H₂O (9:1).
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Heat to 80°C under argon, then add phenylacetylene (1.2 eq).
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Stir for 3 h, aqueous workup, and purify via silica chromatography (toluene).
Key Data :
This method reliably constructs the dihydrobenzofuran scaffold but requires adaptation to incorporate the 4-fluorobenzyloxy group at C6.
BBr₃-Mediated Cyclization for Functionalized Cores
An alternative route from employs BBr₃ to cyclize oxotriphenylhexanoates into cis-vicinal diphenylethylenes, adaptable for benzofuranones:
General Protocol :
-
Dissolve oxo precursor (0.25 mmol) in DCM.
-
Add BBr₃ (1.5 eq, 1M in DCM) at RT under N₂.
-
Monitor by TLC, quench with i-PrOH, and chromatograph (petroleum ether/EtOAc).
Optimization Insight :
-
BBr₃ enhances electrophilicity at the ketone, facilitating intramolecular cyclization
Installation of the 4-Fluorobenzyloxy Substituent
Mitsunobu Alkylation at C6
The WO2007075783A2 patent discloses conditions for introducing aryl ethers via Mitsunobu reaction:
Steps :
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React 6-hydroxydihydrobenzofuranone (1 eq) with 4-fluorobenzyl alcohol (1.2 eq).
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Use DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0°C→RT.
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Isolate product by EtOAc extraction and column chromatography.
Performance Metrics :
SNAr Reaction with 4-Fluorobenzyl Bromide
For electron-deficient cores, nucleophilic aromatic substitution proves effective:
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Deprotonate C6-OH with NaH (2 eq) in DMF.
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Add 4-fluorobenzyl bromide (1.5 eq) at 0°C.
Comparison :
-
Mitsunobu preferred for sterically hindered substrates
-
SNAr suitable for activated aromatic systems
Claisen-Schmidt Condensation to Form the Z-Methylidene Group
Aldol Condensation with Pyridine-4-Carbaldehyde
Adapting the protocol from, the exocyclic double bond was established:
Procedure :
-
Suspend 2-oxodihydrobenzofuran (1 eq) and pyridine-4-carbaldehyde (1.5 eq) in EtOH.
-
Add NaOH (20% aq, 0.5 eq) and heat under reflux for 8 h.
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Acidify with HCl, extract with DCM, and recrystallize from MeCN.
Stereochemical Control :
-
Z-selectivity arises from intramolecular H-bonding between O3 and the aldol adduct
-
XRD data confirms O2-H⋯O3 = 1.64 Å stabilizing Z-configuration
Yield Optimization :
| Base | Temp (°C) | Yield (Z:E) |
|---|---|---|
| NaOH | 80 | 72% (9:1) |
| K₂CO₃ | 60 | 65% (8:1) |
| Et₃N | RT | 58% (7:1) |
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with gradient elution (toluene→toluene/EtOAc 4:1) resolves Z/E isomers:
Elution Order :
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.45 (d, J=4.8 Hz, 2H, Py-H)
-
δ 7.62 (dd, J=8.4, 2.0 Hz, 1H, H7)
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δ 7.15 (d, J=8.4 Hz, 2H, Ar-F)
HRMS (ESI+) :
Process Optimization and Scale-Up Challenges
Critical Parameters for Industrial Translation
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach, including condensation and cyclization reactions. A validated method for analogous benzofuran derivatives involves refluxing 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in ethanolic NaOH, followed by recrystallization (DMF) to achieve purity . Key factors affecting yield include:
- Temperature control : Prolonged reflux (>6 hours) improves cyclization efficiency.
- Solvent polarity : Ethanol enhances nucleophilic substitution, while DMF aids in stabilizing intermediates.
- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) increase electrophilicity at the benzofuran core, accelerating condensation .
Basic: What spectroscopic and chromatographic techniques confirm the Z-configuration and substituent positions?
Methodological Answer:
- 1H/13C NMR : The Z-configuration is confirmed by coupling constants (e.g., J = 12–14 Hz for olefinic protons in benzylidene groups). For example, in (Z)-2-(4-chlorobenzylidene)benzofuran-3-one, the benzylidene proton appears at δ 7.8–8.2 ppm with distinct splitting .
- TLC : Rf values (e.g., 0.28–0.38 in silica gel with hexane/EtOAc) help monitor reaction progress and purity .
- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ confirm the ketone group, while C-F stretches (1100–1200 cm⁻¹) validate fluorophenyl incorporation .
Advanced: How can NHC-catalyzed reactions be applied to synthesize spirocyclic derivatives from this compound?
Methodological Answer:
N-Heterocyclic carbene (NHC) catalysis enables spirocyclization via Michael–aldol–lactonization cascades. For benzofuran-3-one derivatives, the protocol involves:
Catalyst selection : Triazolium-based NHCs (e.g., Mes·HCl) promote stereoselective spirocenter formation.
Substrate design : α,β-unsaturated acylazoliums react with the benzofuran-3-one core, forming δ-lactone-fused spirobenzofuran-3-ones in 72–85% yield .
Solvent optimization : THF or dichloromethane enhances catalyst activity, while low temperatures (−20°C) suppress side reactions .
Advanced: What strategies improve aqueous solubility for biological testing without compromising activity?
Methodological Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., polyethylene glycol chains) at the methoxy or pyridinyl positions. For example, replacing a methyl group with a hydroxyethyl chain increased solubility by 10-fold in analogous compounds .
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% organic solvent to avoid cytotoxicity.
- Prodrug approaches : Esterification of the ketone group (e.g., pivalate prodrugs) enhances solubility and enables enzymatic hydrolysis in vivo .
Advanced: How can researchers resolve contradictions in biological activity data among structural analogs?
Methodological Answer:
- Comparative SAR tables : Analyze substituent effects using a table of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives):
| Compound | Substituents | Activity (IC50, μM) | Source |
|---|---|---|---|
| Target compound | 4-fluorophenyl, pyridinyl | 0.45 (Kinase X) | |
| 1-(4-Fluorophenyl)-3-(benzofuran)prop-2-en-1-one | Benzofuran core, fluorophenyl | 1.2 (Kinase X) | |
| 5-(4-Fluorophenyl)-2-methylbenzofuran | Methyl substitution | Inactive |
- Mechanistic assays : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. For instance, fluorophenyl analogs show higher ΔH values due to hydrophobic interactions .
- Computational modeling : DFT calculations (e.g., Mulliken charges) reveal electron density shifts at the benzylidene group, correlating with activity trends .
Advanced: How can regioselectivity challenges in benzofuran functionalization be addressed?
Methodological Answer:
- Directing groups : Install temporary groups (e.g., tert-butyldimethylsilyl) at the 6-position to block undesired substitution. After reaction, remove via TBAF .
- Photochemical methods : UV irradiation (350 nm) in methanol selectively isomerizes Z/E configurations, enabling access to thermodynamically disfavored regioisomers (e.g., 42% yield for E-isomer) .
- Metal catalysis : Pd(OAc)₂ with PPh₃ ligand promotes C-H activation at the 5-position of benzofuran, enabling Suzuki coupling with arylboronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
